3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chloro substituent at position 3, and a 4-nitrophenylmethyl moiety at position 2.
Properties
IUPAC Name |
3-chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-11-6-9(13(15,16)17)7-18-12(11)5-8-1-3-10(4-2-8)19(20)21/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRITXLUUSEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries. They are often involved in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives play a significant role in various biological activities, which suggests they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in pharmaceutical compounds is known to affect their pharmacokinetic properties, often enhancing their metabolic stability and lipophilicity.
Biological Activity
3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group, a nitrophenyl methyl group, and a trifluoromethyl group. Its molecular formula is and it has a molecular weight of 316.67 g/mol. The synthesis typically involves multi-step organic reactions including:
- Alkylation : Attaching the nitrophenyl methyl group.
- Chlorination : Adding the chloro group to the pyridine ring.
- Trifluoromethylation : Incorporating the trifluoromethyl group.
These steps are crucial for achieving high yield and purity in both laboratory and industrial settings .
The biological activity of 3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation, apoptosis, and inflammation. The specific binding interactions can lead to alterations in enzyme activity or receptor signaling cascades .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-15 (Colon Cancer) | 12.07 | Inhibition of tubulin polymerization |
| NCI-H23 (Lung Cancer) | 0.08 | Induction of apoptosis |
| DU-145 (Prostate Cancer) | 32 | Cell cycle arrest in G2/M phase |
These results indicate that the compound may inhibit critical processes in cancer cell growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, 3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine has shown promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine release in vitro and in vivo models. For instance, studies demonstrated a significant decrease in TNF-alpha levels in LPS-stimulated macrophages when treated with this compound .
Case Studies
- In Vitro Studies : A series of experiments were conducted on various tumor cell lines where the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to disruption of microtubule formation, leading to cell cycle arrest .
- Animal Models : In vivo studies using murine models indicated that administration of the compound significantly reduced tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The following table compares the target compound with structurally similar pyridine derivatives from , and 13:
Key Observations :
- Nitro vs. Trifluoromethoxy Groups : Nitro-substituted analogues (e.g., 7e) exhibit higher melting points compared to trifluoromethoxy variants (e.g., 7f), likely due to stronger intermolecular interactions from nitro’s polarity .
- Yield Trends : Substituent steric effects influence yields. For example, 7j’s high yield (91.5%) may stem from less steric hindrance in its benzyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
